4-[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Overview
Description
4-[4-(Difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a fascinating compound, notable for its unique molecular structure
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 4-[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by functionalization with various substituents such as difluoromethyl and methoxyphenyl groups. Typical reaction conditions may include using strong bases, such as sodium hydride, and solvents like dimethylformamide. Reflux conditions or microwave-assisted synthesis may also be employed to optimize yield and purity.
Industrial production methods: : Industrial-scale production might involve automated synthesis processes and continuous flow chemistry to ensure consistency and efficiency. Techniques like crystallization and chromatographic purification are typically used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions
Oxidation: Utilizing oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Conditions may include using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reactions can occur with halogenated reagents under basic or acidic conditions, often requiring catalysts or specific reaction mediums.
Major products formed from these reactions: : The major products of these reactions are typically derivatives of the original compound, where functional groups are modified while maintaining the core pyrazolopyridine structure.
Scientific Research Applications
This compound has extensive applications in various fields:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential effects on biological pathways, possibly as an enzyme inhibitor.
Medicine: : Potential therapeutic agent for diseases due to its unique structural properties.
Industry: : Could be used in the development of novel materials with specific desired properties.
Mechanism of Action
The exact mechanism of action for this compound depends on its application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing pathways involved in disease processes. Its structure allows for high binding specificity, making it a potential candidate for drug design.
Comparison with Similar Compounds
When compared to other pyrazolopyridine derivatives, 4-[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid stands out due to its unique substitution pattern, which can enhance its biological activity and specificity.
Similar compounds
4-(Difluoromethyl)-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
4-(Difluoromethyl)-3-methyl-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxamide
This compound's versatility makes it a valuable subject of study in both academic and industrial research. Let’s see where its potential takes us next!
Properties
IUPAC Name |
4-[4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3/c1-12-19-17(20(23)24)11-18(13-5-9-16(30-2)10-6-13)25-21(19)27(26-12)15-7-3-14(4-8-15)22(28)29/h3-11,20H,1-2H3,(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDVJYPUNCZRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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